molecular formula C10H14BrNO2S B1373079 2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine CAS No. 1235438-92-2

2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine

Cat. No.: B1373079
CAS No.: 1235438-92-2
M. Wt: 292.19 g/mol
InChI Key: UXUZHVXQPDLFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Bromobenzenesulfonyl)-2-methylpropan-1-amine” is a chemical compound with a molecular weight of 307.16 . It is a powder at room temperature . The IUPAC name for this compound is 2-[(4-bromophenyl)sulfonyl]-2-methylpropanoic acid .


Synthesis Analysis

The synthesis of this compound could potentially involve the use of 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the protection of amines as 4-bromobenzenesulfonamides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO4S/c1-10(2,9(12)13)16(14,15)8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, 4-Bromobenzenesulfonyl chloride, a related compound, is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 307.16 .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides in Chemical Transformations

  • Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are key intermediates in various chemical transformations. They have been used in unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Versatility in Preparing Secondary Amines

  • 2- and 4-Nitrobenzenesulfonamides, easily made from primary amines, smoothly undergo alkylation by Mitsunobu reaction or conventional methods to yield N-alkylated sulfonamides in near-quantitative yields. These can be deprotected to give secondary amines in high yields (Fukuyama, Jow & Cheung, 1995).

Molecular Co-Crystals Formation

  • Di(4-fluorobenzenesulfonyl)amine, di(4-chlorobenzenesulfonyl)amine, and di(4-bromobenzenesulfonyl)amine have been used to form supramolecular complexes with various oxygen bases, leading to layered molecular structures with specific halogen-specific recognition patterns (Hamann et al., 2002).

Synthesis of Antibacterial Agents

  • N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, synthesized from napthalen-1-amine and 4-methylbenzenesulfonyl chloride, have been found to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

Safety and Hazards

The compound is associated with several hazards. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-(4-bromophenyl)sulfonyl-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,7-12)15(13,14)9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZHVXQPDLFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)S(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229699
Record name 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-92-2
Record name 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)sulfonyl]-2-methyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.